molecular formula C22H27ClN2O3S B11243411 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11243411
M. Wt: 435.0 g/mol
InChI Key: ICJGTVRTMILVOA-UHFFFAOYSA-N
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Description

1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a 3-chlorobenzyl moiety, and a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Substitution with the 3-chlorobenzyl Moiety: The 3-chlorobenzyl group is attached via nucleophilic substitution reactions.

    Addition of the 2,4,6-trimethylphenyl Group: This group is introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

  • 1-[(3-chlorobenzyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide
  • 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

Uniqueness: 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 2,4,6-trimethylphenyl group, in particular, may influence its steric and electronic characteristics, affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-15-10-16(2)21(17(3)11-15)24-22(26)19-7-5-9-25(13-19)29(27,28)14-18-6-4-8-20(23)12-18/h4,6,8,10-12,19H,5,7,9,13-14H2,1-3H3,(H,24,26)

InChI Key

ICJGTVRTMILVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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